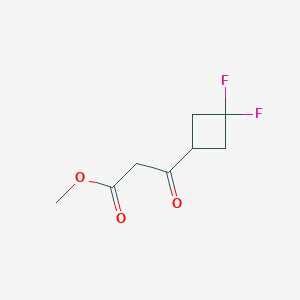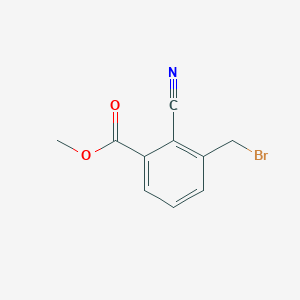![molecular formula C9H10BNO4 B1457113 3,3-ジメチル-6-ニトロベンゾ[c][1,2]オキサボロール-1(3H)-オール CAS No. 1266084-47-2](/img/structure/B1457113.png)
3,3-ジメチル-6-ニトロベンゾ[c][1,2]オキサボロール-1(3H)-オール
概要
説明
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C9H10BNO4 and its molecular weight is 206.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
ベンゾオキサボロールは、注目すべき化合物である当該化合物を含め、その抗菌作用が認められています。それらは、黄色ブドウ球菌、化膿レンサ球菌、緑膿菌、大腸菌などの様々な細菌株や、カンジダ・アルビカンス、アスペルギルス・ニガー、アスペルギルス・クラバツスなどの真菌種に対して試験されています。 ニトロ基とオキサボロール部位は、細菌細胞壁の合成を阻害し、代謝プロセスを阻害する化合物の能力に重要な役割を果たしています .
抗真菌剤開発
ベンゾオキサボロール構造は、抗真菌剤の開発における重要な骨格です。 注目すべき例は、5-フルオロ-1,3-ジヒドロ-1-ヒドロキシ-2,1-ベンゾオキサボロール(AN2690)というボロン含有抗真菌剤の発見であり、これは真菌によって引き起こされる一般的な爪感染症である爪白癬の治療に有効です .
抗炎症および乾癬治療
ベンゾオキサボロールは、その抗炎症作用について研究されています。その誘導体であるAN2728は、乾癬およびアトピー性皮膚炎の局所治療として有望であることが示されています。 化合物の作用機序は、炎症反応に寄与する特定の酵素の阻害を伴います .
抗ウイルス研究
ベンゾオキサボロールの構造モチーフは、抗ウイルス用途のために検討されています。 重要な酵素を阻害することによりウイルス複製を妨げるその能力は、さまざまなウイルス感染症の治療のための候補となります .
癌研究
ベンゾオキサボロールは、がん治療における潜在的な用途について調査されています。生物学的巨大分子との相互作用により、癌細胞の増殖と増殖を阻害することができます。 特にニトロ基は、癌細胞に対する細胞毒性を高めるために修飾することができます .
材料科学
生物医学的用途を超えて、ベンゾオキサボロールは材料科学で利用されています。 その独特の化学構造は、有機薄膜トランジスタ(OTFT)やその他の電子デバイスで使用できる特定の電子特性を持つ新しい材料の開発に貢献します .
作用機序
Target of Action
Similar compounds have been reported to exhibit significant antiproliferative activity against various tumor cells .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets and induce changes such as cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been reported to down-regulate the expression levels of cyclin a1, cyclin e, and cdk1, and up-regulate the expression levels of p21, bax, cleaved-caspase-7, cleaved-caspase-8, and cleaved parp1 . These changes suggest that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been reported to inhibit the colony formation, migration, and invasion of a549 cells .
生化学分析
Biochemical Properties
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with proteins. This compound has been shown to interact with phosphodiesterase enzymes, inhibiting their activity and thereby affecting the levels of cyclic AMP (cAMP) within cells . Additionally, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can bind to specific proteins, altering their conformation and function, which may have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol on cellular processes are multifaceted. This compound influences cell signaling pathways by modulating the activity of enzymes such as phosphodiesterases, leading to changes in cAMP levels . These changes can impact gene expression, cellular metabolism, and overall cell function. For example, the inhibition of phosphodiesterase activity by 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can result in reduced production of pro-inflammatory cytokines, thereby affecting immune responses and inflammation .
Molecular Mechanism
At the molecular level, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects through specific binding interactions with biomolecules. The compound’s boron atom forms stable complexes with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or activation of their activity . This interaction can result in changes in gene expression and enzyme activity, ultimately influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as reduced inflammation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with phosphodiesterases and other enzymes can influence the breakdown and synthesis of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and therapeutic effects.
Transport and Distribution
The transport and distribution of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function. The compound’s ability to penetrate cell membranes and reach target sites is essential for its effectiveness in biochemical and therapeutic applications .
Subcellular Localization
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical effects .
特性
IUPAC Name |
1-hydroxy-3,3-dimethyl-6-nitro-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-9(2)7-4-3-6(11(13)14)5-8(7)10(12)15-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRAMHQIFHFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
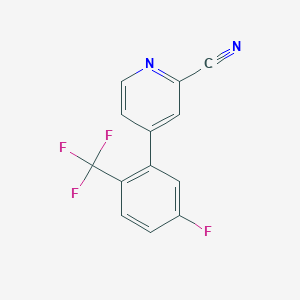


![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
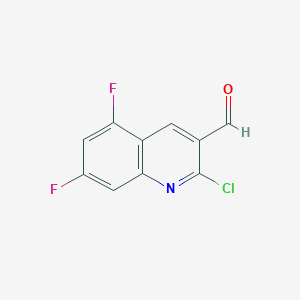
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
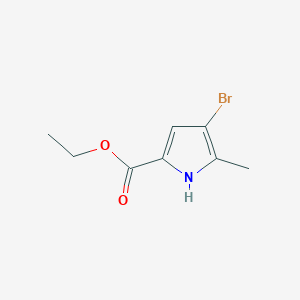
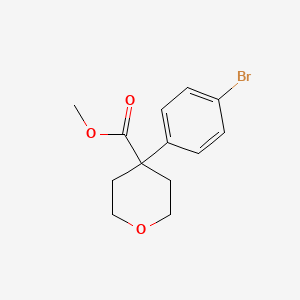

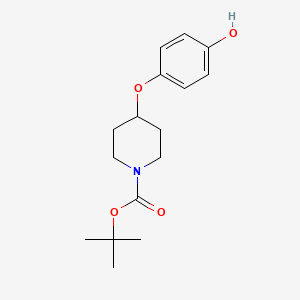
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

